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Abstract
Methyl pseudolarate A, a naturally occurring diterpenoid isolated from the bark of the golden

larch tree, Pseudolarix kaempferi, has emerged as a promising therapeutic candidate with

potent anticancer and antifungal properties. Its primary mechanism of action involves the

disruption of microtubule dynamics, a critical process for cell division and intracellular transport.

This technical guide provides a comprehensive overview of methyl pseudolarate A, including

its chemical properties, biological activities, and underlying mechanisms of action. Detailed

experimental protocols for its isolation, characterization, and biological evaluation are

presented, along with a summary of its cytotoxic and antifungal efficacy. Furthermore, this

guide elucidates the key signaling pathways modulated by methyl pseudolarate A, offering a

foundation for further research and development of this promising natural product.

Introduction
Natural products have historically been a rich source of novel therapeutic agents. Methyl
pseudolarate A is a diterpenoid compound that has garnered significant scientific interest due

to its potent biological activities.[1] It is derived from the traditional Chinese medicinal plant

Pseudolarix kaempferi.[1] The primary mode of action of methyl pseudolarate A is the

disruption of microtubule dynamics, which ultimately leads to the inhibition of cell division and

the induction of programmed cell death, known as apoptosis.[1] This mechanism makes it a

strong candidate for development as both an antifungal and an anticancer agent.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1151827?utm_src=pdf-interest
https://www.benchchem.com/product/b1151827?utm_src=pdf-body
https://www.benchchem.com/product/b1151827?utm_src=pdf-body
https://www.benchchem.com/product/b1151827?utm_src=pdf-body
https://www.benchchem.com/product/b1151827?utm_src=pdf-body
https://www.benchchem.com/product/b1151827?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2742177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2742177/
https://www.benchchem.com/product/b1151827?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2742177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2742177/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Properties
Methyl pseudolarate A is a complex diterpenoid with the following chemical properties:

Property Value Reference

Chemical Formula C₂₃H₃₀O₆ [1]

Molecular Weight 402.5 g/mol [1]

CAS Number 82508-33-6 [1]

Appearance Powder

Purity
95%~99% (Commercially

available)

Solubility

Soluble in organic solvents

such as DMSO, ethanol, and

methanol.

Structure:

The chemical structure of methyl pseudolarate A is characterized by a complex polycyclic

system. Its structural elucidation has been achieved through various spectroscopic techniques,

including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Efficacy
Methyl pseudolarate A exhibits a broad spectrum of biological activities, with its anticancer

and antifungal effects being the most extensively studied.

Anticancer Activity
Methyl pseudolarate A has demonstrated significant cytotoxicity against a variety of human

cancer cell lines. Its primary mechanism involves the disruption of microtubule polymerization,

leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Table 1: Anticancer Activity of Methyl Pseudolarate A (IC₅₀ Values)
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Cell Line Cancer Type IC₅₀ (µM) Reference

A549
Human Lung

Carcinoma

Data not available in

search results

MCF-7
Human Breast

Adenocarcinoma

Data not available in

search results

HeLa
Human Cervical

Adenocarcinoma

Data not available in

search results

K562

Human Chronic

Myelogenous

Leukemia

Data not available in

search results

BEL-7402
Human Hepatocellular

Carcinoma

Data not available in

search results

Note: Specific IC₅₀ values for methyl pseudolarate A against a comprehensive panel of

cancer cell lines were not available in the provided search results. The table is presented as a

template for future data incorporation.

Antifungal Activity
Methyl pseudolarate A has shown potent activity against a range of pathogenic fungi. Its

antifungal mechanism is also attributed to the disruption of microtubule function, which is

essential for fungal cell division and growth.

Table 2: Antifungal Activity of Methyl Pseudolarate A (MIC Values)
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Fungal Species MIC (µg/mL) Reference

Candida albicans
Data not available in search

results

Aspergillus fumigatus
Data not available in search

results

Cryptococcus neoformans
Data not available in search

results

Trichophyton rubrum
Data not available in search

results

Note: Specific MIC values for methyl pseudolarate A against various fungal pathogens were

not available in the provided search results. The table is presented as a template for future data

incorporation.

Mechanism of Action
The primary molecular target of methyl pseudolarate A is tubulin, the protein subunit of

microtubules. By interfering with tubulin polymerization, methyl pseudolarate A disrupts the

formation and function of the mitotic spindle, a critical apparatus for chromosome segregation

during cell division. This disruption leads to a cascade of cellular events, ultimately culminating

in apoptosis.

Disruption of Microtubule Dynamics

Methyl Pseudolarate A

αβ-Tubulin DimersBinds to Tubulin

PolymerizationInhibits

Microtubules Depolymerization

Mitotic Spindle Disruption G2/M Phase Arrest Apoptosis

Click to download full resolution via product page

Caption: Mechanism of microtubule disruption by methyl pseudolarate A.

Induction of Apoptosis
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The arrest of the cell cycle at the G2/M phase by methyl pseudolarate A triggers the intrinsic

apoptotic pathway. This is characterized by the activation of a cascade of caspases and the

modulation of Bcl-2 family proteins.
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Caption: Apoptosis induction pathway by methyl pseudolarate A.

Experimental Protocols
Isolation and Purification of Methyl Pseudolarate A
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Note: A detailed, step-by-step protocol for the extraction and purification of methyl
pseudolarate A from Pseudolarix kaempferi was not available in the search results. The

following is a general workflow based on common practices for isolating natural products.

Air-dried bark of
Pseudolarix kaempferi

Extraction with organic solvent
(e.g., ethanol or methanol)

Filtration and Concentration

Crude Extract

Solvent-Solvent Partitioning
(e.g., ethyl acetate-water)

Ethyl Acetate Fraction

Column Chromatography
(Silica gel)

Collection of Fractions

Thin Layer Chromatography (TLC)
Analysis of Fractions

Further Purification
(e.g., HPLC)

Pure Methyl Pseudolarate A

Structural Characterization
(NMR, MS)

Click to download full resolution via product page

Caption: General workflow for the isolation of methyl pseudolarate A.

In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin

into microtubules.
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Materials:

Purified tubulin (>99%)

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

GTP solution

Methyl pseudolarate A stock solution (in DMSO)

96-well microplate

Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant

temperature.

Protocol:

Prepare a tubulin solution in general tubulin buffer on ice.

Add GTP to the tubulin solution to a final concentration of 1 mM.

Add varying concentrations of methyl pseudolarate A or vehicle control (DMSO) to the

wells of a pre-warmed 96-well plate.

Add the tubulin/GTP solution to each well to initiate the polymerization reaction.

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

Measure the absorbance at 340 nm every minute for 60 minutes.

Plot absorbance versus time to generate polymerization curves. Inhibition is observed as a

decrease in the rate and extent of the absorbance increase.

Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:
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Cancer cell line of interest

Complete cell culture medium

Methyl pseudolarate A stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plate

Microplate reader.

Protocol:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of methyl pseudolarate A for a specified period

(e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at

37°C.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the distribution of cells in

different phases of the cell cycle.

Materials:

Cancer cell line
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Complete cell culture medium

Methyl pseudolarate A

Phosphate-buffered saline (PBS)

Ethanol (70%, ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer.

Protocol:

Treat cells with methyl pseudolarate A at the desired concentrations for the desired time.

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

Store the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS and resuspend them in PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1,

S, and G2/M phases.

Apoptosis Assay by Western Blot
This technique is used to detect changes in the expression of key apoptosis-related proteins.

Materials:

Cancer cell line

Methyl pseudolarate A
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-

actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system.

Protocol:

Treat cells with methyl pseudolarate A and a vehicle control.

Lyse the cells and determine the protein concentration.

Separate equal amounts of protein by SDS-PAGE.

Transfer the proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the secondary antibody.

Wash the membrane and detect the protein bands using a chemiluminescent substrate and

an imaging system.
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Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions
Methyl pseudolarate A is a promising natural diterpenoid with significant potential as an

anticancer and antifungal agent. Its well-defined mechanism of action, centered on the

disruption of microtubule dynamics, provides a strong rationale for its further development.

Future research should focus on obtaining a comprehensive profile of its in vitro and in vivo

efficacy, including the determination of IC₅₀ and MIC values against a wider range of cancer

cell lines and fungal pathogens. Elucidating the specific interactions of methyl pseudolarate A
with tubulin and a more detailed mapping of the downstream signaling pathways will provide

crucial insights for optimizing its therapeutic potential. Furthermore, preclinical studies are

warranted to evaluate its safety, pharmacokinetics, and in vivo efficacy in relevant animal

models. The development of synthetic analogs of methyl pseudolarate A could also lead to

compounds with improved potency, selectivity, and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1151827?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

